Triciribine phosphate (sodium)
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Overview
Description
Triciribine phosphate (sodium) is a potent small-molecule inhibitor of the activation of all three isoforms of AKT in vitroDysregulation of AKT is observed in many malignancies, making triciribine phosphate a significant compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triciribine phosphate is synthesized through a series of chemical reactions. The synthesis involves the regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation. This process combines the deprotection of the tert-butylcarbonyl (Boc) group and ring closure reaction to form a tricyclic nucleobase motif .
Industrial Production Methods: The industrial production of triciribine phosphate involves the use of commercially available nucleobase 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. The process includes transition-metal-catalyzed cyanation, which can be cumbersome due to heavy metal residue .
Chemical Reactions Analysis
Types of Reactions: Triciribine phosphate undergoes various chemical reactions, including substitution and deprotection reactions. The compound is dephosphorylated in the serum to triciribine, which can cross the cell membrane. Within the cell, triciribine requires phosphorylation by adenosine kinase at the 5′ position to exert its anticancer activity .
Common Reagents and Conditions:
Substitution Reactions: Involve reagents like 1-N-Boc-2-methylhydrazine and trifluoroacetic acid.
Deprotection Reactions: Utilize trifluoroacetic acid for the removal of the Boc group.
Major Products: The major product formed from these reactions is the tricyclic nucleobase motif, which is essential for the compound’s biological activity .
Scientific Research Applications
Triciribine phosphate has a wide range of scientific research applications:
Mechanism of Action
Triciribine phosphate exerts its effects by inhibiting the phosphorylation and signaling of all three family members of AKT (AKT-1, AKT-2, and AKT-3). These kinases are part of the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates cell proliferation and survival. Triciribine does not inhibit PI3K or PDK1, the direct upstream activators of AKT, nor does it inhibit other signaling pathways such as PKC, PKA, ERK 1/2, and JNK .
Comparison with Similar Compounds
Perifosine: Another AKT inhibitor that also targets the PI3K pathway.
MK-2206: A selective allosteric inhibitor of AKT.
GSK690693: A pan-AKT inhibitor with a similar mechanism of action.
Uniqueness: Triciribine phosphate is unique due to its ability to inhibit all three isoforms of AKT without affecting other signaling pathways. This specificity makes it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C13H16N6NaO7P |
---|---|
Molecular Weight |
422.27 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C13H17N6O7P.Na/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24;/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24);/q;+1/p-1/t6-,8-,9-,13-;/m1./s1 |
InChI Key |
ITOFBRQKZOZIJB-DOKXERMVSA-M |
Isomeric SMILES |
CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)[O-])O)O)C(=N1)N.[Na+] |
Canonical SMILES |
CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)[O-])O)O)C(=N1)N.[Na+] |
Origin of Product |
United States |
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